1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly in targeting the KRAS G12C mutation, which is implicated in various cancers .
Vorbereitungsmethoden
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the formation of the spirocyclic core followed by functionalization at the nitrogen atoms. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the spirocyclic structure can be functionalized with various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves covalent binding to the KRAS G12C protein at a mutated cysteine residue. This binding occurs in the switch-II pocket of the KRAS protein, leading to inhibition of its activity. The compound’s spirocyclic structure allows for optimal positioning within the binding pocket, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be compared with other spirocyclic compounds and KRAS inhibitors:
Eigenschaften
Molekularformel |
C10H18N2O |
---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)3-5-11-6-4-10/h11H,2-8H2,1H3 |
InChI-Schlüssel |
RFJYKNCOZBVOPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC2(C1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.